Carbrital

Description

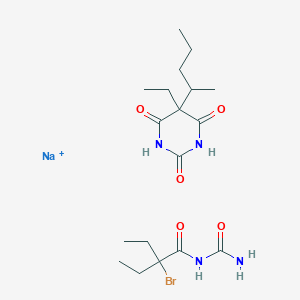

Structure

2D Structure

Properties

CAS No. |

8065-30-3 |

|---|---|

Molecular Formula |

C18H31BrN4NaO5+ |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

sodium;2-bromo-N-carbamoyl-2-ethylbutanamide;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3.C7H13BrN2O2.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-3-7(8,4-2)5(11)10-6(9)12;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-4H2,1-2H3,(H3,9,10,11,12);/q;;+1 |

InChI Key |

WICHZXQYTITBKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CCC(CC)(C(=O)NC(=O)N)Br.[Na+] |

Origin of Product |

United States |

Historical Trajectories in the Chemical and Pharmacological Research of Barbiturates and Bromides

Early Chemical Syntheses and Structural Elucidations of Barbituric Acid (1863)

The foundational compound for the vast class of barbiturates, barbituric acid, was first synthesized in 1864 by the German chemist Adolf von Baeyer. nih.govwikipedia.orgwikipedia.orggeneral-anaesthesia.combritannica.combrainly.comnih.govmdpi.comnarconon.orgnews-medical.net Baeyer's initial synthesis involved the reaction of urea (B33335) with malonic acid. brainly.commdpi.comnews-medical.net While the exact date is debated, one account suggests the discovery occurred on December 4th, Saint Barbara's Day, potentially influencing the compound's name. wikipedia.orggeneral-anaesthesia.comnih.govnarconon.org

Barbituric acid, also known as malonylurea, is an organic compound based on a pyrimidine (B1678525) heterocyclic skeleton. wikipedia.orgmdpi.com Although it is the parent compound, barbituric acid itself does not exhibit significant pharmacological activity. wikipedia.orggeneral-anaesthesia.commdpi.com The synthetic process was later refined by French chemist Édouard Grimaux in 1879, utilizing malonic acid, urea, and phosphorus oxychloride, a method where diethyl malonate is now typically used to avoid acidity issues. wikipedia.orgnews-medical.net

Pioneering Studies on Barbiturate (B1230296) Derivatives (e.g., Barbital (B3395916), Phenobarbital) in Early 20th-Century Research

Following the synthesis of barbituric acid, research efforts turned to creating derivatives with pharmacological properties. The early 20th century marked the discovery and introduction of the first pharmacologically active barbiturates. Barbital (diethylbarbituric acid) was synthesized in 1902 by German chemists Emil Fischer and Josef von Mering and introduced clinically in 1904 under the brand name Veronal. nih.govgeneral-anaesthesia.comeuropa.euresearchgate.netbritannica.comwikipedia.org Their research explored the hypnotic action of acylureas, noting the influence of ethyl groups. wikipedia.org

Phenobarbital (B1680315), another significant early barbiturate, was synthesized in 1911 by Hörlein and introduced to the market in 1912 by Bayer as Luminal. nih.govgeneral-anaesthesia.comeuropa.euresearchgate.netbritannica.comwikipedia.org Phenobarbital possessed a more prolonged action compared to barbital and quickly became widely used. researchgate.net These early studies involved testing the sedative and hypnotic properties of these new compounds. nih.govresearchgate.netwikipedia.org For instance, early trials with barbital were conducted, observing its ability to induce sleep. researchgate.net Over 2500 different barbiturate agents were synthesized through modifications to the barbituric acid molecule, although only about 50 were eventually used medically. nih.govnarconon.orgnews-medical.neteuropa.euresearchgate.net

The introduction of barbiturates like barbital and phenobarbital represented a significant shift in the pharmacological approach to conditions like insomnia and anxiety, largely replacing earlier sedatives such as chloral (B1216628) hydrate (B1144303) and bromides. nih.govnews-medical.netdirectivepublications.orgnews-medical.net

Origins of Brominated Urea Compound Research: The Case of Carbromal (B1668436) (1909)

Concurrent with the development of barbiturates, another class of sedative-hypnotics emerged: the brominated urea compounds, or bromoureides. health.mil Bromides themselves had been used as sedatives and anticonvulsants since the mid-19th century, with Charles Lockock noting their effects in 1857. nih.govnews-medical.netinhn.orgmhmedical.comebsco.com

Carbromal, a notable example of a brominated urea compound, was originally synthesized in 1909 by Bayer and marketed as Adalin. wikipedia.orgpatsnap.com Chemically, Carbromal is 2-Bromo-N-carbamoyl-2-ethylbutanamide. wikipedia.org Its synthesis involved reactions starting from diethylmalonic acid. wikipedia.org Carbromal was recognized for its sedative and hypnotic properties, acting on the central nervous system. patsnap.com Like barbiturates, it was believed to modulate neurotransmitter systems, particularly enhancing the action of GABA. ebsco.compatsnap.com

Emergence of Combined Barbiturate-Bromide Systems in Pharmaceutical Research (Mid-20th Century)

The mid-20th century saw pharmaceutical research exploring combinations of different sedative and hypnotic agents to potentially enhance efficacy or alter pharmacological profiles. The use of barbiturates became predominant between the 1920s and the mid-1950s. nih.govresearchgate.net However, challenges such as dependence and overdose risk associated with barbiturates, and toxicity issues like bromism with bromides, prompted continued research into alternative or combination therapies. nih.govresearchgate.netnews-medical.nethealth.milebsco.com

Carbrital, a pharmaceutical product, exemplifies the combination approach, notably containing both a barbiturate (Pentobarbital Sodium) and a brominated urea (Carbromal). wikipedia.org This combination aimed to leverage the effects of both compound classes. While specific detailed research findings on the combination in preclinical models from this historical period are less readily available in broad overviews, the development of such products indicates a research paradigm that investigated the potential synergistic or complementary effects of different CNS depressants. The historical context shows a progression from single-agent use (bromides, then barbiturates) to exploring combinations as part of the ongoing effort to find more effective and potentially safer sedative-hypnotic options.

Evolution of Research Paradigms for Central Nervous System Depressants in Pre-clinical Models

Research into central nervous system depressants has evolved significantly. Early pharmacological studies often involved observations of effects in animals and humans with less sophisticated methodologies compared to modern preclinical research. narconon.orgresearchgate.net The development of barbiturates and bromides relied on chemical synthesis followed by empirical testing for sedative and hypnotic effects. nih.govnarconon.orgresearchgate.net

Over time, research paradigms became more refined. The mid-20th century, leading up to and including the era when combinations like this compound were developed, saw the beginnings of more systematic pharmacological evaluations. While detailed records of specific preclinical models for combined barbiturate-bromide systems from this precise period are not extensively documented in the provided sources, the broader history of CNS drug development indicates a move towards more controlled studies. The subsequent development of benzodiazepines in the 1960s, which largely superseded barbiturates and bromides, was influenced by a search for safer alternatives, suggesting that preclinical research was increasingly focused on not just efficacy but also safety profiles and mechanisms of action. nih.govbritannica.comdirectivepublications.orgnews-medical.netmhmedical.comebsco.comiarc.frmedscape.comwebmd.com The understanding of neurotransmitter systems, such as the role of GABA, became more central to explaining the effects of these depressants and guiding further research. news-medical.netebsco.compatsnap.com

The evolution of preclinical models for CNS disorders, while more prominently documented for later drug classes like antidepressants and antipsychotics, reflects a general trend towards developing more predictive and mechanistically-driven animal models to evaluate potential therapeutic agents. cambridge.orgnih.govcambridge.orgoup.com Early models were often based on observed behavioral effects, while later paradigms sought to model specific aspects of neurological or psychiatric conditions.

This compound is a pharmaceutical formulation that historically combined two distinct chemical entities: a barbituric acid derivative, specifically pentobarbital (B6593769) sodium, and an acylurea derivative, carbromal nih.govwikipedia.org. The synthesis of these components involves established organic chemistry methodologies, primarily centered around condensation reactions and functional group transformations. This article focuses exclusively on the synthetic pathways employed for the chemical constituents of this compound, adhering strictly to the provided outline.

Synthetic Methodologies for Carbrital S Chemical Constituents

Synthetic Pathways for Barbituric Acid Derivatives (e.g., Pentobarbital)

Barbituric acid derivatives are synthesized through the cyclocondensation of a malonic acid derivative with a urea (B33335) precursor. The core barbituric acid ring system, a pyrimidinetrione, is formed through this reaction. mdpi.com

Condensation Reactions Utilizing Malonic Acid Derivatives and Urea Precursors

The fundamental synthesis of barbituric acid involves the condensation of malonic acid or, more commonly, its esters (such as diethyl malonate) with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860). uobasrah.edu.iqchemicalbook.com This reaction typically proceeds via a Claisen condensation-type mechanism followed by cyclization.

For the synthesis of substituted barbiturates like pentobarbital (B6593769), the malonic acid derivative is pre-substituted at the methylene (B1212753) carbon (C-5 in the resulting barbiturate (B1230296) ring) with the desired alkyl or aryl groups. In the case of pentobarbital, which features ethyl and 1-methylbutyl substituents at the C-5 position, the corresponding substituted malonic ester, such as ethyl-(1-methylbutyl)malonic acid diethyl ester, is condensed with urea. chemicalbook.com

A general schematic representation of the reaction involves the reaction of a dialkylated malonic ester with urea in the presence of a base:

(R1)(R2)C(COOR')2 + Urea (H2NCONH2) + Base → (R1)(R2)C-C(=O)NH-C(=O)NH-C(=O) + 2 R'OH

Where R1 and R2 are the substituents at the C-5 position of the resulting barbiturate, and R' is typically ethyl or methyl. The base facilitates the enolate formation of the malonic ester, which then undergoes nucleophilic attack on the carbonyl carbon of urea, followed by cyclization and elimination of alcohol.

For pentobarbital synthesis specifically, diethyl malonate can be sequentially alkylated with ethyl bromide and 2-bromopentane (B28208) in the presence of sodium ethoxide to yield the substituted malonic ester before condensation with urea gpatindia.comwikipedia.org. Another method involves the reaction of ethyl-(1-methylbutyl)malonic acid diethyl ester with urea in the presence of sodium methoxide chemicalbook.com.

Strategic Modifications for Altering Barbiturate Structure in Research Compounds

Modifications to the basic barbituric acid structure are explored in research to alter pharmacological properties, including lipophilicity, duration of action, and activity profile. medcraveonline.comuno.edu Key positions for modification include the C-5 carbon and the nitrogen atoms (N-1 and N-3) of the pyrimidine (B1678525) ring.

C-5 Substitutions: Varying the alkyl or aryl substituents at the C-5 position is the most common strategy for synthesizing different barbiturate derivatives. The nature and size of these groups significantly influence lipid solubility and interaction with biological targets. mdpi.comuno.edu For instance, the presence of larger or branched alkyl chains generally increases lipophilicity.

N-Substitution: Alkylation of the nitrogen atoms at positions 1 and/or 3 can also impact activity and metabolism. mdpi.commedcraveonline.com N-substituted barbiturates may exhibit altered onset and duration of action compared to their N-unsubstituted counterparts. medcraveonline.com

Replacement of C=O with C=S: Replacing the oxygen atom at position 2 with sulfur yields thiobarbiturates, which are typically more lipophilic and have a faster onset and shorter duration of action. medcraveonline.com

These strategic modifications allow for the synthesis of a diverse library of barbiturate compounds for research purposes, enabling the investigation of structure-activity relationships. mdpi.comuno.edu

Synthesis of Carbromal (B1668436)

Carbromal, an acylurea, is synthesized through a distinct pathway compared to the barbiturates, although it also involves condensation with urea. wikipedia.orgiiab.me The synthesis originates from diethylmalonic acid. wikipedia.org

Detailed Reaction Schemes: From Diethylmalonic Acid to 2-Bromo-2-Ethylbutyryl Bromide and Urea Condensation

The synthesis of carbromal typically involves a three-step process starting from diethylmalonic acid.

Step 1: Decarboxylation of Diethylmalonic Acid. Diethylmalonic acid undergoes thermal decarboxylation to yield 2-ethylvaleric acid (also known as diethylacetic acid). wikipedia.orgiiab.me This step involves heating the diethylmalonic acid, typically at elevated temperatures (e.g., 150-200°C), which liberates carbon dioxide.

Step 2: Hell-Volhard-Zelinsky Reaction. 2-Ethylvaleric acid is then subjected to a Hell-Volhard-Zelinsky (HVZ) reaction to introduce a bromine atom at the alpha-carbon position and convert the carboxylic acid group to an acyl bromide. wikipedia.orgiiab.me This is typically achieved by reacting 2-ethylvaleric acid with bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr3). The product of this step is 2-bromo-2-ethylbutyryl bromide. wikipedia.orgiiab.me

Step 3: Condensation with Urea. The resulting 2-bromo-2-ethylbutyryl bromide is then condensed with urea. wikipedia.orgiiab.me This reaction involves the nucleophilic attack of urea on the acyl bromide, followed by elimination of hydrogen bromide (HBr), forming the acylurea structure of carbromal. This step is often carried out under mild heating conditions in a suitable solvent.

The crude carbromal product is typically purified by recrystallization. archive.org

Challenges and Innovations in Multicomponent Chemical Synthesis for Research Applications

Multicomponent reactions (MCRs) offer efficient pathways for synthesizing complex molecules in a single step from three or more starting materials. mdpi.com While the classical syntheses of barbiturates and carbromal described above are not strictly MCRs in the modern sense (often involving sequential steps), the development of MCRs has significantly impacted the synthesis of barbituric acid derivatives for research. mdpi.com

Challenges in traditional synthetic routes, particularly for scaling up, can include managing hazardous reagents (like bromine in carbromal synthesis) , controlling reaction selectivity, handling intermediates, and purifying the final product. Byproduct formation, such as incomplete decarboxylation in carbromal synthesis, necessitates rigorous purification steps.

Innovations in chemical synthesis, including the application of MCRs, catalysis (e.g., using heterogeneous catalysts or organocatalysts), microwave irradiation, and flow chemistry, offer potential advantages for the synthesis of barbituric acid derivatives and related compounds in research settings. mdpi.com These approaches can lead to improved reaction rates, higher yields, reduced waste, and milder reaction conditions, facilitating the rapid generation of diverse compound libraries for screening and study. mdpi.com For example, Knoevenagel condensation, a type of condensation reaction, has been used in the synthesis of barbituric acid derivatives. mdpi.comtifr.res.in

While the specific application of modern MCRs to the industrial synthesis of pentobarbital or carbromal for pharmaceutical use might be limited by established processes and regulatory considerations, these innovative synthetic strategies are valuable tools in academic and industrial research for discovering and developing new chemical entities based on these scaffolds. mdpi.com

Molecular Mechanisms of Action of Carbrital S Constituents

Pentobarbital-Mediated Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

Pentobarbital (B6593769), a barbiturate (B1230296), modulates GABA-A receptors through several distinct mechanisms, depending on its concentration rupress.orgnih.govnih.govnih.gov. These receptors are ligand-gated chloride channels that mediate the majority of fast inhibitory synaptic transmission in the central nervous system rupress.orgplos.org.

Postsynaptic Potentiation of GABAergic Transmission

At lower concentrations, typically in the range of 10–100 μM, pentobarbital acts as a positive allosteric modulator of GABA-A receptors rupress.orgnih.govnih.govnih.gov. It enhances the inhibitory effect of GABA by increasing the duration of time for which the chloride ion channel is open drugbank.compatsnap.com. This potentiation of GABAergic tone leads to prolonged postsynaptic inhibition drugbank.compatsnap.com. Studies have shown that potentiation of GABA by pentobarbital occurs over a similar concentration range across different receptor subunit combinations, with affinities generally between 20-35 μM. However, the degree of potentiation can vary depending on the specific alpha subunit present, with receptors containing the alpha 6 subunit showing a higher degree of potentiation compared to those with alpha 1 subunits nih.gov.

Enhancement of Chloride Ion Conductance Through GABA-A Receptors

Pentobarbital enhances the influx of chloride ions through the GABA-A receptor channel drugbank.compatsnap.com. This increased chloride conductance leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential drugbank.compatsnap.com. The effect of pentobarbital on chloride conductance is consistent with the idea that it stabilizes one or more open states of the receptor channel nih.gov. Research suggests that pentobarbital binding can alter the electrostatic properties around the GABA-A receptor, potentially leading to increased conductivity of chloride ions researchgate.net.

Direct Gating of GABA-A Receptors at Elevated Concentrations

At intermediate to higher concentrations, typically ranging from 100 μM to 1 mM, pentobarbital can directly activate or gate the GABA-A receptor channel even in the absence of GABA rupress.orgnih.govnih.gov. This direct activation bypasses the need for GABA binding and results in the opening of the chloride channel nih.govjneurosci.org. The ability of pentobarbital to directly gate the channel is influenced by the receptor subunit composition nih.govnih.gov. For instance, receptors containing the alpha 6 subunit demonstrate higher affinity and efficacy for direct activation by pentobarbital compared to other alpha subunits nih.govnih.gov. The maximum direct response elicited by pentobarbital can vary depending on the alpha subunit, with alpha 6-containing receptors showing responses larger than the maximum GABA response, while others show smaller maximum responses nih.gov.

Identification of Putative Binding Sites on GABA-A Receptor Subunits (e.g., alpha, beta, beta3)

Pentobarbital binds to distinct sites on the GABA-A receptor that are different from the GABA binding site nih.govdrugbank.comjneurosci.org. These binding sites are allosterically coupled to the chloride ionophore drugbank.com. Evidence suggests that the action of pentobarbital is dependent on residues located in the beta subunits, specifically towards the extracellular end of the M2 transmembrane region nih.gov. Studies using mutated beta subunits have shown that while GABA efficacy can be greatly reduced, gating by pentobarbital remains normal, indicating different binding sites jneurosci.org. Research also indicates that pentobarbital binds to more than one site on the GABA-A receptor, and the influence of alpha and beta subunits on these effects has been demonstrated nih.gov. Receptors containing alpha 1 and beta 3 subunits have been used to quantify the effects of pentobarbital, revealing both modulation of GABA-mediated activation and direct activation at higher concentrations plos.org.

Non-GABAergic Molecular Interactions of Pentobarbital

Inhibition of Excitatory Neurotransmission via AMPA/Kainate Receptors

Pentobarbital has been shown to inhibit excitatory neurotransmission by acting as an antagonist at AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of glutamate (B1630785) receptors drugbank.comrupress.org. This inhibition of excitatory glutamate receptors results in a suppression of glutamatergic neurotransmission drugbank.com. Studies have demonstrated that pentobarbital can inhibit kainate-induced currents in neurons nih.gov. The inhibition of AMPA receptors by pentobarbital appears to be influenced by amino acids within the M2 region of the channel pore rupress.org. Research indicates that AMPA receptor subunits, particularly the GluR2 subunit, can influence the sensitivity of these receptors to blockade by pentobarbital nih.gov. The inhibition by pentobarbital on AMPA receptors can be dependent on the concentration of the agonist (kainate), with greater activity observed at lower kainate concentrations researchgate.netfrontiersin.org. The mechanism of inhibition of kainate responses by pentobarbital may involve open channel block nih.gov. Despite the inhibition of AMPA receptors, studies in GluR2 null mutant mice have shown increased sensitivity to pentobarbital anesthesia, suggesting that while AMPA receptor inhibition occurs, its contribution to the anesthetic effects may not be directly correlated in this model nih.govcornell.edu.

Modulation of Glutamate Release via Voltage-Gated Calcium Channels (e.g., P/Q-type)

Pentobarbital, a barbiturate component of Carbrital, is known to inhibit excitatory neurotransmitter release in brain slices nih.govnih.gov. This mechanism involves alterations in the function of voltage-gated calcium channels (VGCCs), particularly P/Q-type channels nih.govnih.gov. Pre-synaptic neurotransmitter release, including glutamate, is largely dependent on calcium entry through P/Q-type (CaV2.1) VGCCs at most mammalian central fast synapses nih.gov.

Research indicates that barbiturates, such as pentobarbital, can inhibit the flow of calcium through several types of VGCCs acnp.org. Specifically, pentobarbital has been shown to inhibit human recombinant α1A P/Q-type voltage-gated calcium channels nih.gov. This inhibition involves a slow, open channel block mechanism nih.gov. Clinical concentrations of pentobarbital can inhibit P/Q-type channels during high-frequency activation, which significantly reduces computed neurotransmitter release nih.gov. This reduction is comparable in magnitude to other critical modulatory processes of P/Q-type channels that underlie synaptic plasticity nih.gov.

Mechanistic Hypotheses for Bromide-Induced Central Depression (Specific to Carbromal's Molecular Interactions if Data Available)

Carbromal (B1668436) is a bromoureide compound known for its sedative properties patsnap.com. Its mechanism of action primarily involves enhancing the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain patsnap.compatsnap.com. By boosting GABA activity, carbromal increases inhibitory effects, leading to reduced anxiety, sedation, and sleep induction patsnap.com. This enhancement of GABAergic transmission occurs through interaction with GABA_A receptors, promoting the influx of chloride ions into neurons, which hyperpolarizes the neuron and decreases its excitability patsnap.com.

While carbromal itself enhances GABAergic activity, its long-term use can lead to bromism, a condition resulting from chronic bromine intoxication patsnap.com. Bromine is released from carbromal metabolism. The exact molecular mechanisms by which bromide ions induce central depression in the context of bromism are not as extensively detailed as the direct interactions of carbromal with GABA receptors in the provided search results. However, the accumulation of bromide ions in the central nervous system is understood to contribute to the depressant effects observed in bromism patsnap.com. These effects are characterized by neurological symptoms.

Carbromal may also exert a mild barbiturate-like effect, further contributing to its sedative properties patsnap.com. This suggests some overlap in mechanisms with pentobarbital, although carbromal is not a barbiturate patsnap.com.

Data regarding specific molecular interactions of bromide ions released from carbromal directly causing central depression at a detailed mechanistic level (beyond general CNS depression due to accumulation) were not prominently featured in the provided search results. The central depression associated with bromism is a consequence of systemic bromide accumulation rather than a direct, specific molecular interaction of bromide ions with a singular target in the same way carbromal interacts with GABA_A receptors or pentobarbital interacts with VGCCs.

Structure Activity Relationships Sar of Barbiturate Derivatives

Influence of Substitutions at the C5 Position of the Barbituric Acid Moiety

Substitution at the C5 position with two organic groups is essential for hypnotic activity. copbela.orgpharmacy180.comcutm.ac.in The nature of these substituents significantly impacts the lipophilicity, potency, onset, and duration of action of the barbiturate (B1230296) derivative. pharmacy180.comfirsthope.co.innih.gov

Impact of Alkyl Chain Branching and Unsaturation on Receptor Interaction Profiles

Branching of the alkyl chains at the C5 position generally leads to increased lipid solubility and hypnotic activity within a series, but results in a shorter duration of action. pharmacy180.comslideshare.netscribd.com This reduced duration is often attributed to increased ease of metabolic conversion to more polar, inactive metabolites. copbela.orgpharmacy180.comscribd.com Unsaturated chains (e.g., allyl, alkynyl, cycloalkenyl) at the C5 position can also result in greater potency compared to saturated analogues with the same number of carbon atoms. pharmacy180.comslideshare.netyoutube.com These unsaturated derivatives may be more vulnerable to tissue oxidation, contributing to a shorter duration of action. cutm.ac.in

Role of Aromatic and Polar Group Introduction on Lipophilicity and Modulatory Capacity

The introduction of aromatic or alicyclic rings at the C5 position can lead to greater potency compared to aliphatic substitutions with a similar number of carbon atoms. pharmacy180.comcutm.ac.inslideshare.netyoutube.com For instance, phenobarbital (B1680315), with a phenyl group at C5, exhibits potent anticonvulsant activity in addition to sedative effects. firsthope.co.inpharmacyconcepts.inmhmedical.com Conversely, the introduction of polar substituents such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), keto (=O), RNH, or SO3H groups into the C5-alkyl side chain or an aromatic group at C5 decreases lipid solubility and potency. copbela.orgpharmacy180.comslideshare.netyoutube.comyoutube.com These more hydrophilic compounds are less likely to cross the blood-brain barrier effectively and are more readily excreted. copbela.org

Correlation between Alkyl Chain Length and Duration of Molecular Interaction

The total number of carbon atoms in the substituents at the C5 position is crucial for optimal hypnotic activity, generally falling between 6 and 10 carbon atoms. pharmacy180.comcutm.ac.inslideshare.netscribd.comyoutube.com This sum also serves as an indicator of the duration of action. pharmacy180.comscribd.com While increasing the length of the alkyl chain generally increases lipid solubility and potency up to a certain point (around 5 to 6 carbon atoms), further increases can lead to convulsant properties due to excessive lipophilicity. pharmacyconcepts.inyoutube.com Short chains at the C5 position tend to result in longer-acting barbiturates, while longer chains are associated with shorter durations of action. cutm.ac.inyoutube.com This inverse correlation between alkyl chain length at C5 and duration of action is a key principle in barbiturate SAR. cutm.ac.in

Effects of Nitrogen (N1 and N3) Substitutions on Molecular Kinetic Profiles

Substitutions at the nitrogen atoms at positions 1 and 3 can influence the molecular kinetic profiles of barbiturates, primarily affecting onset and duration of action. Alkylation, particularly methylation, at the N1 position can lead to a more rapid onset and shorter duration of action. copbela.orgcutm.ac.inpharmacyconcepts.inyoutube.com This is partly because N-methylation can reduce the acidity (pKa) of the compound, affecting the ratio of ionized to unionized forms available to cross biological membranes. pharmacy180.comslideshare.net However, attachment of alkyl substituents to both N1 and N3 positions renders the drug nonacidic and generally inactive. pharmacy180.comslideshare.net While substitutions at N1 and N3 may not dramatically alter hypnotic activity, they can affect the stability of the molecule. firsthope.co.in

Modifications of the C2 Oxygen: The Case of Thiobarbiturate Analogs and Their Activity Shifts

Replacement of the oxygen atom at the C2 position with a sulfur atom results in the formation of thiobarbiturate analogs. copbela.orgpharmacy180.comfirsthope.co.inmhmedical.comyoutube.com This modification significantly increases lipid solubility, leading to a more rapid onset and shorter duration of action compared to their oxybarbiturate counterparts. copbela.orgpharmacy180.comfirsthope.co.inmhmedical.comyoutube.comquizlet.com Thiobarbiturates like thiopental (B1682321) and thiamylal (B1683129) are consequently classified as ultra-short-acting agents and are often used for the induction of anesthesia. copbela.orgmhmedical.comquizlet.comnih.gov The increased lipophilicity facilitates rapid entry into the central nervous system. pharmacy180.comyoutube.com However, replacing additional carbonyl oxygen atoms (at C4 and C6) with sulfur atoms generally decreases activity, suggesting that excessive lipid solubility can be detrimental. pharmacy180.comyoutube.comyoutube.com

Stereochemical Considerations in Barbiturate Activity: R(+) Versus S(-) Enantiomers

The C5 position in many barbiturates is a chiral center, leading to the existence of enantiomers (R and S forms). Stereochemical considerations can play a role in barbiturate activity, although the impact varies depending on the specific compound. While some sources suggest that the stereoisomers possess approximately the same potencies pharmacy180.comslideshare.net, others indicate that the configuration at C5 influences the drug's activity. firsthope.co.in Research has explored the differences in activity between R(+) and S(-) enantiomers for certain barbiturates like pentobarbital (B6593769) and secobarbital. nih.gov For some barbiturates, the S(-) enantiomer has shown greater binding affinity at the GABAA receptor compared to the R(+) enantiomer. quizlet.com In some cases, contrasting actions have been observed, with one enantiomer exhibiting convulsant properties while the other is anticonvulsant, highlighting the importance of stereochemistry in their interaction with GABAA receptors. nih.gov However, some studies on brain concentrations of enantiomers did not find regional differences to fully account for reported potency differences, suggesting that stereoselective metabolism or differences in receptor fit might be involved. nih.gov Barbiturates are often available as racemic mixtures. mhmedical.com

General Principles of Lipophilicity and its Influence on Barbiturate Interaction with Biological Membranes

Lipophilicity, a key physicochemical property, describes a compound's ability to dissolve in nonpolar solvents, such as lipids or fats, compared to water. This characteristic plays a crucial role in the pharmacokinetic profile of drugs, including barbiturate derivatives, significantly influencing their absorption, distribution, metabolism, and excretion. For barbiturates to exert their effects on the central nervous system (CNS), they must cross biological membranes, most notably the blood-brain barrier (BBB). slideshare.netuomustansiriyah.edu.iq The BBB is a highly selective barrier composed of specialized endothelial cells with tight junctions and a continuous basement membrane, which restricts the passage of many substances from the bloodstream into the brain. uomustansiriyah.edu.iqualberta.ca

The interaction of barbiturate derivatives with biological membranes is largely governed by their lipophilicity. Lipophilic drugs tend to readily partition into and traverse lipid bilayer membranes via passive diffusion, moving from an area of higher concentration to lower concentration. uomustansiriyah.edu.iq This is particularly important for entry into the CNS, as the endothelial cells of brain capillaries forming the BBB have no slit junctions, requiring drugs to pass through the lipid cell membranes themselves. uomustansiriyah.edu.iq

The structure-activity relationship of barbiturates highlights the importance of substitutions at the C5 position of the barbituric acid ring in determining lipophilicity and, consequently, biological activity and duration of action. slideshare.netnih.govnih.govmedscape.com Increasing the size or branching of alkyl or alicyclic substituents at the C5 position generally leads to increased lipophilicity. nih.govmedscape.com This increased lipophilicity facilitates more rapid crossing of the BBB and quicker access to the sites of action in the CNS, resulting in a more rapid onset of action. medscape.comauburn.edu For example, highly lipophilic barbiturates like thiopental exhibit rapid onset of anesthesia due to their quick penetration into brain tissue. medscape.com

Research utilizing techniques like reversed-phase thin layer chromatography (RP-TLC) has been employed to experimentally determine the lipophilicity of barbituric acid derivatives and explore its correlation with biological activity. tandfonline.comresearchgate.netresearchgate.net These studies have shown significant correlations between chromatographic parameters indicative of lipophilicity (such as RM values and log kIAM) and calculated log P values. tandfonline.comresearchgate.net Furthermore, correlations have been found between these lipophilicity parameters and certain measures of biological activity, although the strength of these correlations can vary depending on the specific set of compounds studied. tandfonline.comresearchgate.netresearchgate.net

The interaction of barbiturates with biological membranes may also involve altering the physical state of membrane lipids, which could affect ion channels and membrane-bound enzymes. annualreviews.org While the interaction with membrane lipids is a plausible mechanism for altering neuronal function, it has been noted that demonstrating the consistency of these interactions with the SAR of barbiturates, such as observing different interactions for convulsant versus anesthetic barbiturates, would strengthen this hypothesis. annualreviews.org

Pentobarbital, a component of Carbrital, is classified as a short-acting barbiturate, which aligns with the general principle that more lipophilic barbiturates tend to have a shorter duration of action compared to less lipophilic, long-acting agents like phenobarbital. nih.govmedscape.com Pentobarbital's lipophilicity facilitates its relatively rapid absorption and distribution, including its passage across the blood-brain barrier to exert its CNS depressant effects. medscape.comauburn.edu

Data on the lipophilicity of barbiturates can be represented by parameters such as log P values. While a comprehensive table of log P values for a wide range of barbiturates and their direct correlation with membrane permeability data is complex and depends on specific experimental conditions and calculation methods, the general trend shows that increasing lipophilicity enhances membrane partitioning. Studies investigating the lipophilicity of barbiturates using methods like RP-TLC provide experimental data that correlates with calculated log P values and biological activity. tandfonline.comresearchgate.netresearchgate.net

Interactive Data Table: Correlation between Lipophilicity and Retention Parameters for Selected Barbiturates (Illustrative based on search findings)

| Barbiturate Derivative | Log P (Calculated) | RM0 (RP-TLC Parameter) |

| Compound 1 (Less Lipophilic Example) | ~1.141 | ~0.020 |

| Compound X (Intermediate Lipophilicity Example) | ~2.279 | ~0.030 |

| Compound 7 (More Lipophilic Example) | ~4.063 | ~0.048 |

Detailed research findings support the concept that lipophilicity is a critical determinant of how effectively barbiturates interact with and permeate biological membranes. The balance between lipophilicity and other factors, such as ionization state (which is related to pKa) and protein binding, ultimately shapes the pharmacokinetic profile and thus the therapeutic and toxicological effects of these compounds. uomustansiriyah.edu.iqnih.govmedscape.comresearchgate.neteurekaselect.com

Metabolic Pathways and Biotransformation of Carbrital Components in Pre Clinical and in Vitro Systems

In Vitro Metabolic Profiling Using Hepatic Microsomal and Hepatocyte Systems

In vitro metabolic profiling of Carbrital's components has been conducted using hepatic microsomal and hepatocyte systems from various research models. Pentobarbital (B6593769) metabolism has been extensively studied in rat liver microsomes, demonstrating hydroxylation to diastereoisomeric 3'-alcohols nih.gov. Studies in rats also suggest that significant intestinal metabolism of pentobarbital can occur in vivo, in addition to hepatic metabolism, with differences observed based on the route of alimentation drugbank.com. Investigations involving primary rat hepatocytes have also been utilized in drug metabolism studies oup.com. For carbromal (B1668436), in vitro degradation has been examined in rabbit liver preparations popline.orgpopline.org. Rapid biotransformation of carbromal to cis-2-ethylcrotonylurea has been observed in rabbit liver preparations nih.gov.

Identification of Key Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

Cytochrome P450 (CYP) enzymes are recognized as key players in the biotransformation of pentobarbital nih.govavma.orgnih.govresearchgate.net. These hepatic microsomal enzymes are primarily responsible for pentobarbital's metabolism testcatalog.orgnih.gov. Research in mice indicates that the Nrf2 antioxidative system influences pentobarbital pharmacokinetics through the regulation of drug metabolism and P450 gene expression nih.gov. Pentobarbital metabolism in liver microsomes was shown to be attenuated by Nrf2 depletion nih.gov. Studies in immature Beagles administered low doses of pentobarbital revealed the induction of hepatic and intestinal drug-metabolizing enzymes, including specific CYP isoforms like CYP2C, with several CYP-mediated reactions increasing in a dose-dependent manner avma.orgresearchgate.net. For carbromal, cytochrome P450 is mentioned in the context of its degradation popline.org.

Characterization of Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidation, Reduction)

Phase I metabolic transformations of this compound components involve various reactions such as hydroxylation, oxidation, and hydrolysis. For pentobarbital, oxidation is a primary phase I metabolic reaction occurring in the liver, leading to the formation of hydroxypentobarbital testcatalog.org. In rat hepatic microsomes, pentobarbital undergoes hydroxylation to produce diastereoisomeric 3'-alcohols, identified as metabolite I and metabolite II nih.gov. These findings suggest the involvement of at least two enzymes in the hydroxylation process nih.gov. Carbromal undergoes extensive hepatic metabolism . Phase I transformations of carbromal include the hydrolysis of the urea (B33335) moiety and debromination, which yield metabolites such as bromoethylbutyramide and ethylbutyrylurea . Oxidation of carbromal to urea has also been noted nih.gov. Additionally, erythro-2-Brom-2-ethyl-3-hydroxybutyramide has been identified as a bromine-containing metabolite in the urine of rats, mice, dogs, and humans treated with carbromal, indicating a hydroxylation reaction as a phase I step nih.gov.

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Research Models

Phase II metabolism involves the conjugation of drugs or their phase I metabolites with polar molecules, increasing their water-solubility and facilitating excretion openaccessjournals.comnottingham.ac.ukwikipedia.orglongdom.orgelsevier.es. For pentobarbital, excretion primarily occurs through the urine, mainly as glucuronide conjugates of its metabolites testcatalog.org. This indicates that glucuronidation is a significant phase II pathway for pentobarbital biotransformation in research models. Phase II reactions, such as glucuronidation and sulfation, are catalyzed by transferase enzymes and typically occur in the hepatocyte cytoplasm openaccessjournals.comnottingham.ac.ukwikipedia.orglongdom.org. While specific details on the phase II conjugation pathways of carbromal in research models are less extensively documented in the provided sources, the general principles of phase II metabolism involving conjugation with groups like glucuronic acid or sulfate (B86663) apply to many xenobiotics and their phase I metabolites openaccessjournals.comnottingham.ac.ukwikipedia.orglongdom.orgelsevier.es.

Advanced Analytical Chemistry Methodologies for Carbrital Research

Chromatographic Separation Techniques for Compound Isolation and Quantification

Chromatographic methods are fundamental for separating the components of a mixture, allowing for individual analysis and quantification. Different chromatographic techniques are chosen based on the physical and chemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolite Analysis

Liquid chromatography techniques, particularly HPLC and UHPLC, are widely applied in the analysis of pharmaceutical compounds and their metabolites. These methods offer high resolving power and sensitivity, making them suitable for complex biological matrices.

HPLC has been used for the analysis of barbiturates, including pentobarbital (B6593769). govst.eduresearchgate.net While some studies using LC-MS for barbiturate (B1230296) analysis reported that resolution was not always clear and compounds were not separated properly, suggesting that derivatization might improve resolution, LC-MS/MS methods have shown better performance. govst.edu

UHPLC coupled with high-resolution mass spectrometry (HRMS) has been specifically developed and validated for the qualitative and quantitative determination of barbiturates, including pentobarbital, in challenging matrices like hair samples. nih.govresearchgate.net This demonstrates the capability of UHPLC in separating structurally similar compounds, although some isomers like amobarbital and pentobarbital might require specific UHPLC conditions for adequate resolution. nih.govchromatographyonline.com A UHPLC-MS/MS method for barbiturates in urine achieved sufficient resolution for routine analysis, even for the isomers amobarbital and pentobarbital, which differ only in the position of a methyl group. chromatographyonline.com

Gas Chromatography (GC) Applications in Volatile and Derivatized Analytes

Gas chromatography is a valuable technique for the separation of volatile or semi-volatile compounds. For less volatile compounds like barbiturates and carbromal (B1668436), derivatization is often employed to enhance their volatility and thermal stability for GC analysis.

GC, often coupled with mass spectrometry (GC/MS), is a commonly used method for the analysis of barbiturates, including pentobarbital and carbromal. researchgate.netnmslabs.comnmslabs.comnih.gov GC/MS procedures have been developed for the identification and differentiation of sedative-hypnotics, including carbromal and pentobarbital, and their metabolites in biological samples like urine. nih.gov These methods often involve extraction steps, and for barbiturates, derivatization techniques such as flash methylation in the hot injection port or ethylation are used to improve chromatographic peak shape and facilitate quantitation. researchgate.netnih.gov GC-MS has been applied for the determination of pentobarbital in matrices like meat and bone meal after methylation. psu.edu While GC-MS can achieve low limits of detection, the sensitivity for barbiturates might not always be high enough without derivatization. mdpi.com

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds, as well as their quantification.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Compound Confirmation

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions. This provides highly specific information for compound confirmation and structural analysis.

LC-MS/MS is a widely used technique for the quantitative and qualitative analysis of barbiturates, including pentobarbital. fda.govnih.govnih.govfda.gov This approach involves fragmenting a precursor ion into product ions, which is performed using multiple reaction monitoring (MRM) for sensitive and selective detection and quantification. fda.govnih.govfda.gov LC-MS/MS methods have been developed for the rapid determination of barbiturates in biological matrices like human whole blood and raw milk. nih.govkosfaj.org MS/MS is crucial for confirming the identity of compounds by matching fragment ion patterns with reference spectra. sciex.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement in Metabolite Identification

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, often to several decimal places. This high mass accuracy is invaluable for determining the elemental composition of ions, which is essential for the identification of unknown compounds, including metabolites.

UHPLC coupled with HRMS (UHPLC-HRMS) is a sensitive and specific method used for the qualitative and quantitative determination of barbiturates in complex biological samples. nih.govresearchgate.net HRMS offers the advantage of accurate mass measurement and good sensitivity, making it increasingly common for drug determination in biological specimens. nih.gov HRMS is particularly useful in forensic laboratories for accurate mass analysis in compound screening and for obtaining high-resolution secondary spectra for compound confirmation in a single injection. sciex.com This technique can effectively overcome matrix interferences and reduce background noise, leading to more accurate and reliable quantitative results. sciex.com LC-HRMS methods have also been developed for the detection and quantitation of various compounds in different matrices. fda.govthermofisher.com

Application of Isotope Labeling (e.g., 18O Labeling) for Tracking Metabolic Transformations

Isotope labeling is a technique used to trace the metabolic fate of a compound within a biological system. By incorporating stable isotopes (such as ¹³C, ²H, ¹⁵N, or ¹⁸O) into the molecule, researchers can track the labeled atoms through metabolic pathways and identify metabolites. utsouthwestern.edumdpi.comnih.gov

While the provided search results specifically mention isotope dilution experiments with labeled pentobarbital to study its metabolic fate in urine as early as 1950 nih.gov, and the general application of stable isotope tracing with various isotopes (¹³C, ²H, ¹⁵N) in metabolic research utsouthwestern.edumdpi.comnih.gov, there is no specific mention of ¹⁸O labeling being applied directly to Carbrital, pentobarbital, or carbromal in the provided snippets. However, the principle of using stable isotopes to track metabolic transformations is well-established and applied in broader metabolic studies analyzed by techniques like MS and NMR. utsouthwestern.edumdpi.comnih.gov Isotope tracing experiments, analyzed by mass spectrometry, allow researchers to estimate metabolic flux and gain insights into how compounds are processed within biological systems. utsouthwestern.edunih.gov

Sample Preparation and Pre-concentration Techniques for Complex Research Matrices

Analyzing pentobarbital and carbromal in complex matrices often requires sophisticated sample preparation and pre-concentration techniques to isolate the analytes, remove interfering substances, and enhance sensitivity. Biological matrices such as blood, urine, serum, plasma, hair, and tissue, as well as non-biological matrices like animal feed ingredients and environmental water samples, pose unique challenges due to their diverse compositions fda.govmtsu.edunih.govmdpi.comijsra.netthermofisher.comnih.govchromatographyonline.comnyc.govresearchgate.netunodc.org.

Solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of barbiturates, including pentobarbital, from complex samples mtsu.edunih.govmdpi.comthermofisher.comnyc.govresearchgate.net. SPE cartridges containing various sorbent chemistries, such as C18 and mixed-mode phases (combining C18 and anion exchange), are effective in selectively retaining barbiturates while allowing matrix components to pass through nih.govnyc.gov. The retained analytes are then eluted using a suitable organic solvent nih.govnyc.gov. This process not only extracts the target compounds but also provides a significant clean-up effect, reducing matrix interferences that can affect downstream analysis mdpi.comnyc.gov. For instance, a method for determining pentobarbital in dry animal feed involved grinding the feed, extracting with methanol, and then loading the extract onto a mixed-mode SPE cartridge designed for barbiturate residues nih.gov. Similarly, SPE has been utilized for the analysis of barbiturates in biological specimens like blood and urine nyc.govresearchgate.net.

Liquid-liquid extraction (LLE) is another fundamental sample preparation technique applicable to the components of this compound. LLE involves partitioning the analytes between two immiscible liquid phases. For the analysis of weak acids like barbiturates from biological samples, extraction can be performed by adding organic solvents like ether after adjusting the pH ijsra.net. The organic layer containing the extracted barbiturates is then separated, filtered, and evaporated to dryness before reconstitution ijsra.net. While LLE can be effective, SPE is often preferred for its ability to provide better clean-up and higher concentration factors mdpi.com.

In the context of complex matrices such as food products or tissues, homogenization is a necessary initial step before extraction. For example, meat matrices have been prepared by cutting into small pieces and homogenizing with dry ice fda.gov. Retail pet foods are also ground to a homogeneous consistency fda.gov. Following homogenization, extraction procedures like shakeout extraction with acetonitrile (B52724) have been successfully applied to extract pentobarbital from these matrices fda.govfda.gov.

Sample preparation techniques may also involve steps like dilution, sonication, and centrifugation depending on the matrix and the chosen analytical method fda.govthermofisher.comnih.gov. The goal is always to obtain a clean extract containing the analytes in a suitable form and concentration for the analytical instrument. The choice of sample preparation method is critical and depends heavily on the nature of the matrix and the target analytes mdpi.comchromatographyonline.com. Rigorous cleanup steps can sometimes unintentionally remove target analytes, highlighting the need for careful optimization hpst.cz.

Pre Clinical Neuropharmacological Research Models and Methodologies for Carbrital Systems

In Vitro Electrophysiological Models for Studying Neuronal Excitability and Inhibition

In vitro electrophysiological techniques are fundamental in characterizing the direct effects of barbiturates and bromides on neuronal excitability and inhibitory neurotransmission. Patch clamp recording, for instance, is extensively used to study the modulation of ion channels, particularly the gamma-aminobutyric acid type A (GABAA) receptor, which is a primary target for barbiturates. Studies using whole-cell and excised outside-out patch-clamp recordings from cultured neurons, such as mouse spinal cord neurons, have demonstrated that barbiturates like phenobarbital (B1680315) and pentobarbital (B6593769) enhance GABAA receptor channel currents. nih.gov This enhancement is primarily achieved by prolonging the mean open time of the channel and increasing the relative frequency of longer open states, without altering the single-channel conductance. nih.govumich.edu

Interactive Data Table: Effects of Barbiturates on GABAA Receptor Channel Kinetics

| Parameter | GABA Alone (Mean ± SE) | GABA + Phenobarbital (Mean ± SE) | GABA + Pentobarbital (Mean ± SE) |

| Mean Open Time (ms) | - | Increased | Increased |

| Burst Duration (ms) | 12.9 ± 0.81 | - | 26.4 ± 1.4 |

| Openings per Burst | 2.01 ± 0.07 | - | 2.39 ± 0.10 |

| Single Channel Conductance (pS) | 27 (main), 16.5 (sub) | Unchanged | Unchanged |

*Significantly different from GABA alone (P<0.0001 for burst duration, P<0.01 for openings per burst). Data derived from studies on mouse spinal neurons. nih.govumich.edu

Bromides have also been investigated using electrophysiological methods in vitro. Studies on rat hippocampal CA1 neurons in vitro have shown that bromide can decrease synaptic excitability. nih.govjohas.go.jp This effect appears to be dose-dependent and partly reversible. nih.gov Intracellular recordings suggest that this decrease in excitability may be attributed to a reduction in excitatory postsynaptic potentials. nih.gov Bromide has been shown to interact with GABAA receptors, facilitating chloride ion entry and thus contributing to its potential antiepileptic effects. johas.go.jpnih.gov

Animal Models for Investigating Central Nervous System Effects of Barbiturates and Bromides

Animal models are indispensable for studying the complex CNS effects of barbiturates and bromides in a living system, allowing for the assessment of behavioral, physiological, and neurochemical changes. Rats and mice are commonly used species in these studies due to practical considerations and the availability of characterized behavioral and physiological assays. remedypublications.com

Design and Characterization of Relevant Pre-clinical Models

The design of animal models for studying barbiturates and bromides often focuses on their primary pharmacological effects, such as sedation, hypnosis, anticonvulsant activity, and anxiolytic properties. karger.comnih.gov

Sedation and Hypnosis Models: These models typically measure parameters like the onset, duration, and quality of sleep or reduced locomotor activity induced by the test substance. The thiopental-induced sleeping time test in mice is a common example, where the time to loss and recovery of the righting reflex are measured. nih.govdiscoveryjournals.org

Anticonvulsant Models: Various seizure models are employed to assess the ability of compounds to prevent or suppress seizures. These include chemically induced seizures (e.g., using pentylenetetrazol or electroshock) or genetic models of epilepsy. karger.commdpi.com The inhibition of pentylenetetrazol-induced convulsions in rats has been used to evaluate the anticonvulsant potential of bromide. johas.go.jpnih.gov

Anxiolytic Models: Tests like the elevated plus maze, open field test, and light-dark box are used to assess anxiety-like behavior in rodents. nih.govmsstate.edu Increased time spent in the open arms of the elevated plus maze or the light compartment of the light-dark box is often interpreted as an anxiolytic effect. nih.gov Studies have investigated the anxiolytic effects of bromide in mouse models. msstate.edubiorxiv.org

Characterization of these models involves establishing baseline behaviors, determining dose-response relationships for reference compounds (like known barbiturates or benzodiazepines), and ensuring the reproducibility and validity of the observed effects. Factors such as animal strain, age, sex, and environmental conditions are carefully controlled as they can influence the results. capes.gov.brnih.gov For example, gender differences in the pharmacological action and metabolism of barbiturates in rats have been recognized. capes.gov.brnih.gov

Pharmacodynamic Assessments in Pre-clinical Settings

Pharmacodynamic (PD) assessments in animal models aim to quantify the physiological and behavioral responses to barbiturates and bromides.

Behavioral Tests: A battery of behavioral tests is used depending on the specific effect being investigated. These can include:

Locomotor activity monitoring (e.g., in the open field test) to assess sedation or stimulation. nih.govmsstate.edu

Tests of motor coordination (e.g., rotarod test) to evaluate impairment. discoveryjournals.org

Assessment of exploratory behavior. nih.gov

Tests for anxiolytic or antidepressant-like effects (elevated plus maze, forced swim test, etc.). nih.govmsstate.edu

Drug discrimination studies, where animals learn to discriminate the subjective effects of a drug, can provide insights into the shared mechanisms of action between different compounds. remedypublications.com Pentobarbital has been shown to substitute for carisoprodol (B1668446) (which is metabolized to meprobamate, a carbamate (B1207046) structurally similar to carbromal) in drug discrimination studies in rats, suggesting shared GABAergic effects. drugbank.com

Electrophysiological Recordings: In vivo electrophysiology, such as electroencephalography (EEG) and local field potential (LFP) recordings, can be used to monitor changes in brain electrical activity induced by barbiturates. plos.orgoup.com Barbiturates are known to produce distinct EEG patterns, including burst suppression activity at anesthetic doses. plos.org Evoked potential studies can also reveal how barbiturates affect signal transmission in specific brain pathways. oup.com

Neurochemical Analysis: Techniques like microdialysis can be employed to measure the levels of neurotransmitters and other neurochemicals in specific brain regions following administration of barbiturates or bromides, helping to link behavioral effects to neurochemical changes. remedypublications.com

Pre-clinical Pharmacokinetic Studies: Absorption, Distribution, and Elimination in Animal Models

Pharmacokinetic (PK) studies in animal models are essential for understanding how barbiturates and bromides are absorbed, distributed, metabolized, and eliminated by the body. This information is crucial for interpreting pharmacodynamic data and for translational purposes. researchgate.netru.nlresearchgate.net

Absorption: Studies investigate the rate and extent to which the compound enters the systemic circulation after administration by different routes (e.g., oral, intraperitoneal, intravenous). ru.nlresearchgate.net Lipid solubility plays a significant role in the absorption of barbiturates across biological membranes, including the gastrointestinal tract. researchgate.net

Distribution: PK studies assess how the compound is distributed throughout the body, including its ability to cross the blood-brain barrier and accumulate in different tissues. Highly lipid-soluble barbiturates tend to cross the blood-brain barrier rapidly. ru.nlnih.gov Autoradiographic studies have indicated a relatively uniform distribution of barbiturates across various brain areas. ru.nl

Elimination: This involves both metabolism (biotransformation) and excretion. Barbiturates are primarily eliminated through hepatic metabolism, often involving cytochrome P450 enzymes. researchgate.netnih.gov The rate of metabolism can vary significantly between different barbiturates and can be influenced by factors such as age, liver function, and drug interactions. nih.govresearchgate.net Repeated administration of some barbiturates can lead to the induction of microsomal enzymes, increasing their own metabolism and contributing to tolerance. nih.gov Excretion primarily occurs via the kidneys, with the rate influenced by factors like urine pH and renal function. researchgate.net

Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are determined in these studies, often using compartmental models to describe the drug's time course in the body. ru.nlnih.gov Gender-based differences in the pharmacokinetics of compounds, including barbiturates, have been observed in animal models, linked to differences in hepatic enzyme expression. capes.gov.brnih.gov

Translational Neuropharmacology Concepts in Pre-clinical Research

Translational neuropharmacology aims to bridge the gap between findings in pre-clinical models and their relevance to human physiology and therapeutic outcomes. For compounds like those in Carbrital, this involves using data from in vitro and animal studies to predict potential effects in humans and to guide further research. discoveryjournals.orgresearchgate.netru.nl

Bridging Molecular and Cellular Observations to Animal Model Outcomes

A key aspect of translational neuropharmacology is linking the molecular and cellular mechanisms of action identified in vitro (e.g., modulation of GABAA receptors) to the observed behavioral and physiological effects in animal models. discoveryjournals.orgresearchgate.net For example, the ability of barbiturates to enhance GABAA receptor-mediated inhibition in patch clamp studies provides a cellular basis for their observed sedative, hypnotic, and anticonvulsant effects in animal models. nih.govacnp.org Similarly, understanding how bromides affect neuronal excitability in brain slice preparations helps interpret their effects in animal seizure models. nih.govjohas.go.jpnih.gov

Pharmacokinetic data from animal studies are integrated with in vitro potency data to predict effective concentrations in vivo and to understand how drug exposure levels relate to observed pharmacodynamic effects. researchgate.netnih.gov PK/PD modeling is a crucial tool in this process, allowing researchers to develop mathematical models that describe the relationship between drug concentration over time and the magnitude and duration of the pharmacological response in animal models. researchgate.netnih.gov These models can then be used to attempt to scale findings to humans, although this involves inherent challenges due to species differences in physiology, metabolism, and receptor characteristics. nih.gov Despite these challenges, the comprehensive pre-clinical characterization of compounds in relevant in vitro and in vivo models provides a necessary foundation for predicting human responses and informing clinical study design.

Iterative Approaches in Pre-clinical Drug Discovery and Mechanism Exploration

Pre-clinical research is a critical stage in the development of pharmaceuticals, occurring before testing in humans. wikipedia.orgals.net It involves extensive in vitro (cell culture or test tube) and in vivo (animal) experiments to gather preliminary data on efficacy, toxicity, pharmacokinetics, and safety. wikipedia.orgals.netprofil.com Iterative approaches in this phase involve a cyclical process of hypothesis generation, experimental design, data collection, analysis, and refinement of understanding, which in turn informs subsequent experiments. This is essential for elucidating the mechanism of action of drug candidates and predicting their potential effects in a clinical setting. cambridge.orgnih.gov

For compounds like the components of this compound, which act on the central nervous system (CNS), pre-clinical research focuses on understanding their interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. patsnap.compatsnap.compatsnap.compatsnap.comnih.govnews-medical.netpharmacologyeducation.org GABA is the primary inhibitory neurotransmitter in the brain, and enhancing its activity leads to reduced neuronal excitability, resulting in sedative, hypnotic, and anxiolytic effects. patsnap.compatsnap.compatsnap.compatsnap.comnih.govnews-medical.netpharmacologyeducation.org

Mechanism Exploration through Iterative Pre-clinical Studies:

Pre-clinical studies on pentobarbital, a barbiturate (B1230296), have iteratively explored its interaction with the GABA-A receptor. Research has shown that barbiturates bind to a specific site on the GABA-A receptor complex, distinct from the GABA binding site. patsnap.compatsnap.comnews-medical.netpharmacologyeducation.org This binding allosterically modulates the receptor, increasing the duration that chloride ion channels are open when GABA binds. patsnap.compatsnap.comnews-medical.netpharmacologyeducation.org This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus depressing CNS activity. patsnap.compatsnap.compatsnap.com

Studies on carbromal (B1668436), a bromoureide, indicate that its mechanism also involves enhancing GABAergic transmission. patsnap.compatsnap.com While not a barbiturate, carbromal is believed to enhance GABA activity, leading to increased neuronal inhibition and contributing to its sedative and anxiolytic effects. patsnap.compatsnap.com This enhancement is also thought to involve interaction with GABA receptors. patsnap.compatsnap.com

Iterative pre-clinical studies likely involved:

In vitro receptor binding assays: Initial experiments would involve testing the affinity of pentobarbital and carbromal for GABA-A receptors usingradioligand binding assays. This would help determine if and where these compounds bind to the receptor complex.

Electrophysiological studies (in vitro and in vivo): Patch-clamp recordings from neurons exposed to pentobarbital or carbromal would provide data on their effects on chloride channel function. This could quantify the potentiation of GABA-induced currents and investigate how the compounds alter channel kinetics (e.g., opening frequency or duration).

Animal models of sedation and hypnosis: Behavioral studies in rodents, such as measuring sleep duration or assessing motor activity using methods like open field tests, would be used to evaluate the sedative and hypnotic effects of the compounds. slideshare.net Iterative testing with different doses and administration routes would help establish dose-response relationships.

Studies on combination effects: Given that this compound is a combination of pentobarbital and carbromal, pre-clinical studies would have likely investigated the effects of the two compounds administered together to determine if their interaction is additive or synergistic. Early research indicated that the two components in this compound produced a synergistic sedative effect. scribd.com

Data Tables:

| Pre-clinical Study Type | Measured Parameter | Example Findings (Illustrative) |

| In vitro GABA-A Receptor Binding | Binding Affinity (Ki) | Pentobarbital: ~1 µM, Carbromal: ~50 µM (Hypothetical values) |

| In vitro Electrophysiology (GABA-A) | Potentiation of GABA Current | Pentobarbital: Increases duration of channel opening; Carbromal: Increases frequency of channel opening (Hypothetical findings) |

| In vivo Sedation (e.g., Rodents) | Sedation Score / Latency to Sedation | Dose-dependent increase in sedation score (Illustrative) |

| In vivo Hypnosis (e.g., Rodents) | Duration of Loss of Righting Reflex | Dose-dependent increase in sleep duration (Illustrative) |

Detailed Research Findings (Based on Component Mechanisms):

Research on pentobarbital has demonstrated its potentiation of GABA-A receptor function, leading to CNS depression. patsnap.compatsnap.comnih.govnews-medical.net This mechanism underlies its use as a sedative, hypnotic, and anticonvulsant. patsnap.compatsnap.comnih.govnews-medical.netnih.gov Studies have shown that pentobarbital increases the duration of GABA-gated chloride channel openings. patsnap.comnews-medical.net

Carbromal's mechanism, while also involving GABA enhancement, is described as having a mild barbiturate-like effect and primarily increasing inhibitory effects through GABAergic system enhancement. patsnap.com Its sedative action is presumed to be due to the intact molecule, although it partially decomposes to bromide ion. nih.gov

Q & A

Q. What statistical frameworks are robust for analyzing this compound’s dose-dependent sedative effects in heterogeneous populations?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability (e.g., age, weight). Apply non-parametric tests (e.g., Kruskal-Wallis) if data deviate from normality. For longitudinal studies, employ repeated-measures ANOVA or GEE models. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical significance .

Q. How to ensure reproducibility in this compound studies when replicating historical protocols with outdated methodologies?

- Methodological Answer : Retrofit historical methods (e.g., 1970s spectrophotometric assays) with modern techniques (e.g., HPLC-DAD). Conduct equivalence testing between old and new datasets. Publish detailed protocols in open-access repositories (e.g., Protocols.io ) and share raw data via FAIR-compliant platforms (Figshare, Zenodo) .

Ethical & Reporting Standards

Q. What criteria should guide ethical reporting of this compound’s adverse effects in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.